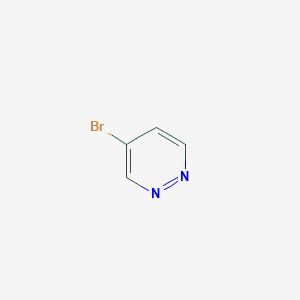

4-Bromopyridazine

Vue d'ensemble

Description

Synthesis Analysis

The industrial preparation of 4-Bromopyridazine involves a four-step process starting with 3,6-dichloropyridazine as a raw material . The steps include chlorinating 3,6-dichloropyridazine to prepare 3,4,6-trichloropyridazine white powder, preparing 3,4,6-trichloropyridazine into 3,6-dichloro-4-hydroxypyridazine, preparing 3,6-dichloro-4-hydroxypyridazine into 4-hydroxypyridazine, and finally preparing 4-hydroxypyridazine into 4-bromopyridazine .Molecular Structure Analysis

The molecular structure of 4-Bromopyridazine can be represented by the SMILES string BrC1=CN=NC=C1 . The InChI key for this compound is BZJSAOCTEXRSME-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-Bromopyridazine is a solid compound . Its molecular weight is 158.98 , and its empirical formula is C4H3BrN2 .Applications De Recherche Scientifique

Building 3-Amino Pyridazine Libraries

4-Bromopyridazine-3,6-dione is used for the preparation of 4,6 or 5,6 disubstituted 3-aminopyridazines. This process involves a combination of amination and Pd (0) cross-coupling reactions under microwave irradiation .

2. Synthesis of Dicyanocyclohexa-1,3-dienes and Substituted Phthalonitriles Despite the poor reputation of electron-deficient pyridazines in intermolecular Hetero Diels-Alder (HDA) reactions, 4,5-dicyanopyridazine (DCP) showed a surprising reactivity as a heterocyclic azadiene in inverse electron-demand HDA processes with different dienophiles .

3. Synthesis of Polycyclic Carbo- and Hetero-cage Systems The use of suitable bis-dienophiles provides a general strategy for the one-pot synthesis of polycyclic carbo- and hetero-cage systems through pericyclic three-step homodomino processes .

Direct Benzoannelation

HDA reactions with heterocyclic dienophiles allowed direct benzoannelation. In particular, pyrrole and indole derivatives were converted to dicyano-indoles and -carbazoles .

Reactivity as a Heterocyclic Electrophile

An unprecedented reactivity of DCP as a very reactive heterocyclic electrophile at the C-4 carbon was also evidenced. By changing the experimental conditions, cyanopyrrolyl- and cyanoindolyl-pyridazines were obtained through reactions of pyrrole and indole systems as carbon nucleophiles in formal S N Ar2 processes where a CN group of DCP acts as a leaving group .

6. Synthesis of Different Classes of Heterocyclic Derivatives Careful control of the reaction conditions allows exploitation of both pathways for the synthesis of different classes of heterocyclic derivatives .

Safety and Hazards

4-Bromopyridazine is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is harmful if swallowed (H302) and should be handled with appropriate personal protective equipment . In case of contact with skin or eyes, or if swallowed, medical advice should be sought immediately .

Propriétés

IUPAC Name |

4-bromopyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2/c5-4-1-2-6-7-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJSAOCTEXRSME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591488 | |

| Record name | 4-Bromopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromopyridazine | |

CAS RN |

115514-66-4 | |

| Record name | 4-Bromopyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115514-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridazine, 4-bromo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

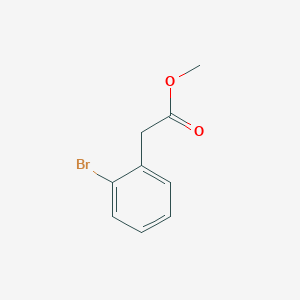

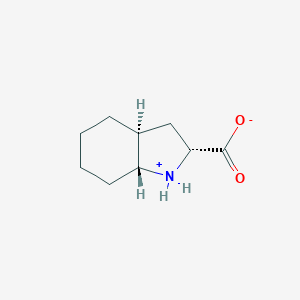

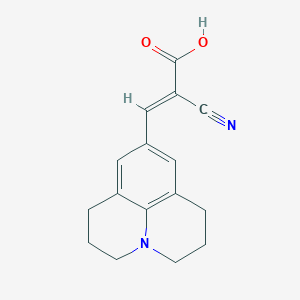

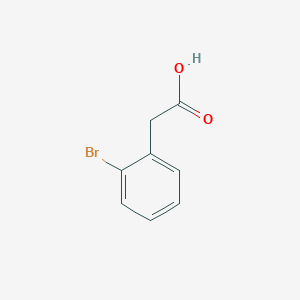

Feasible Synthetic Routes

Q & A

Q1: What is a significant application of 4-Bromopyridazine in chemical biology research?

A: 4-Bromopyridazine has been identified as a promising "switchable electrophile" for developing covalent inhibitors. [] Specifically, it demonstrates activity against dimethylarginine dimethylaminohydrolase (DDAH). [] Its reactivity is enhanced upon protonation, allowing for selective targeting of specific residues in enzymes. []

Q2: How does 4-Bromopyridazine interact with its target DDAH?

A: Research indicates that 4-Bromopyridazine inactivates DDAH through covalent modification of an active site cysteine residue. [] This occurs via S-pyridinylation, facilitated by a neighboring aspartic acid residue within the enzyme's active site. []

Q3: Can the reactivity of 4-Bromopyridazine analogs be modified?

A: Yes, studies have shown that modifying the leaving group's pKa in 4-Bromopyridazine analogs can significantly influence their reactivity. [] This tunability makes these compounds attractive for developing targeted covalent inhibitors with enhanced selectivity profiles.

Q4: What are the advantages of the industrial preparation method of 4-Bromopyridazine described in the research?

A: The research highlights an industrial preparation method for 4-Bromopyridazine that utilizes 3,6-dichloropyridazine as the starting material. [] This method involves four distinct steps and is advantageous due to its high yield, short reaction pathway, and readily available starting materials. []

Q5: Beyond its use as a "switchable electrophile," how else can 4-Bromopyridazine be utilized in synthetic chemistry?

A: 4-Bromopyridazine serves as a versatile building block for synthesizing various substituted 3-aminopyridazines. [] This is achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions. [] These reactions allow for the introduction of diverse substituents at the 4-position of the pyridazine ring, expanding the possibilities for creating new compounds with potentially valuable biological activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[(2S)-1-Ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride](/img/structure/B57244.png)

![2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole](/img/structure/B57252.png)